AM-6494

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

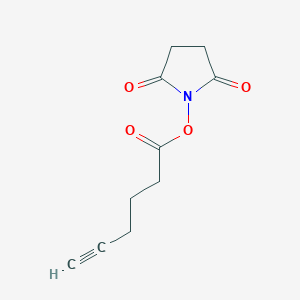

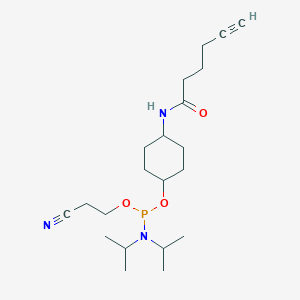

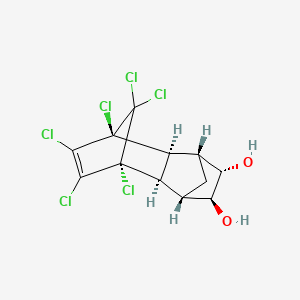

AM-6494 is a potent and orally efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitor . It plays a key role in the production of amyloid β (Aβ) in the brain and has been extensively pursued as a target for the treatment of Alzheimer’s disease (AD) . It is also a click chemistry reagent, containing an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

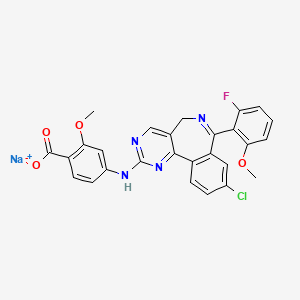

The development of AM-6494 involved a series of cyclopropylthiazines as potent and orally efficacious BACE1 inhibitors . The lead optimization led to the identification of AM-6494, a molecule with a biochemical IC50 BACE2/BACE1 ratio of 47 .Molecular Structure Analysis

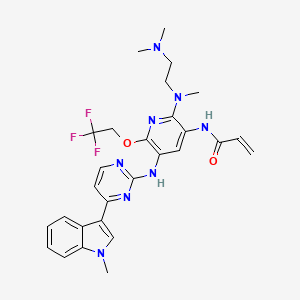

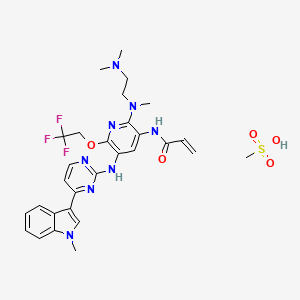

AM-6494 is a small molecule drug with a molecular formula of C22H21F2N5O3S . The InChIKey is IPUJINDWAGRAHN-KNXBSLHKSA-N .Chemical Reactions Analysis

AM-6494 is a BACE1 inhibitor . It has demonstrated higher binding affinity at BACE1 with van der Waals as the dominant energy contributor .Physical And Chemical Properties Analysis

AM-6494 is a synthetic organic compound with a molecular weight of 473.499 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Application in Research-Based Teaching Models

- AM-6494 has been utilized in developing an Applicational Model for Research-Based Teaching (AMRBT), particularly in science classes like Chemistry. This model, incorporating Scientific Photograph Observatory (SPO), supports research activities and enhances student learning. A study involving 24 students demonstrated the model's effectiveness in promoting active learning and facilitating cognitive understanding of investigated problems (Cleophas & Cunha, 2020).

Role in Alzheimer's Disease Research

- In Alzheimer's disease research, AM-6494 is a prominent BACE1 inhibitor with significant potential. Computational models of AM-6494 have been created to understand its binding affinity at the atomistic level, helping in the design and development of effective Alzheimer's disease treatments. AM-6494 has shown high inhibitory potency against BACE1, an enzyme implicated in Alzheimer's disease, without causing common adverse effects seen in other BACE1 inhibitors (Ugbaja et al., 2020).

Accelerator Mass Spectrometry (AMS) in Biomedical Research

- Although not directly involving AM-6494, Accelerator Mass Spectrometry (AMS), a technique often referenced as "AM," has significantly contributed to various fields, including biomedical research. AMS has been pivotal in studies involving metabolism of xenobiotics, drug metabolism, biomarker studies, and DNA and protein binding studies. It has also played a role in understanding early human metabolism of candidate drugs, revolutionizing high-sensitivity isotope detection in biomedical research (Lappin & Garner, 2004).

Detailed Molecular Interaction Investigation in Alzheimer’s Disease

- AM-6494's molecular mechanism in inhibiting BACE1, a critical enzyme in Alzheimer’s disease, has been extensively studied. Using advanced computational techniques like accelerated MD simulation, researchers have demonstrated the higher binding affinity and effectiveness of AM-6494 in inhibiting BACE1. This research offers insights into its high inhibitory potency and assists in designing new, improved inhibitors for Alzheimer's disease treatment (Ugbaja et al., 2021).

Additive Manufacturing in Scientific Research

- In the broader context of AM (Additive Manufacturing), it has revolutionized scientific research through its capability to create complex structures and rapid prototyping. AM has greatly impacted fields such as electrochemical research and metal manufacturing, enabling bespoke designs and rapid production at low costs, which is crucial for scientific advancements (Whittingham et al., 2021).

Safety And Hazards

特性

CAS番号 |

1874232-80-0 |

|---|---|

製品名 |

AM-6494 |

分子式 |

C22H21F2N5O3S |

分子量 |

473.4988 |

IUPAC名 |

N-(3-((1S,5S,6S)-3-Amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl)-4,5-difluorophenyl)-5-(prop-2-yn-1-yloxy)pyrazine-2-carboxamide |

InChI |

InChI=1S/C22H21F2N5O3S/c1-4-5-32-17-10-26-15(9-27-17)19(30)28-12-6-13(18(24)14(23)7-12)21(2)16-8-22(16,11-31-3)33-20(25)29-21/h1,6-7,9-10,16H,5,8,11H2,2-3H3,(H2,25,29)(H,28,30)/t16-,21+,22+/m0/s1 |

SMILES |

O=C(C1=NC=C(OCC#C)N=C1)NC2=CC(F)=C(F)C([C@@]3(C)N=C(N)S[C@@]4(COC)C[C@@]34[H])=C2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AM-6494; AM 6494; AM6494; |

製品の起源 |

United States |

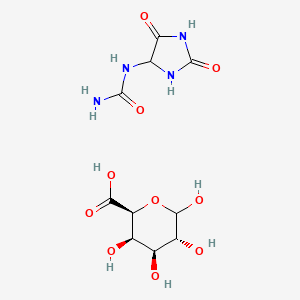

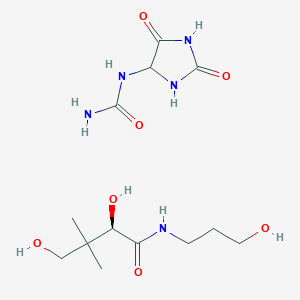

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

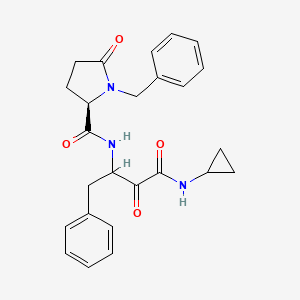

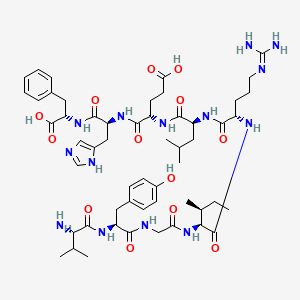

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B605313.png)